2,4-Dianilinonaphthalene-1,5-dione
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Overview
Description
2,4-Dianilinonaphthalene-1,5-dione is an organic compound with a complex structure that includes two aniline groups attached to a naphthalene-1,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dianilinonaphthalene-1,5-dione typically involves the reaction of 2,4-dinitronaphthalene-1,5-dione with aniline under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like palladium on carbon (Pd/C) to facilitate the reduction of nitro groups to aniline groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dianilinonaphthalene-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The aniline groups can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aniline compounds.
Scientific Research Applications
2,4-Dianilinonaphthalene-1,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2,4-Dianilinonaphthalene-1,5-dione involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and proteins, potentially inhibiting or activating their functions. The exact pathways and molecular targets are still under investigation, but its ability to undergo redox reactions is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitronaphthalene-1,5-dione: A precursor in the synthesis of 2,4-Dianilinonaphthalene-1,5-dione.
2,4-Dianilinobenzene-1,5-dione: A structurally similar compound with different electronic properties.
Thiazolidine-2,4-dione: Another compound with a similar dione structure but different functional groups and applications.
Uniqueness
This compound is unique due to its specific arrangement of aniline groups on the naphthalene-1,5-dione core. This structure imparts distinct electronic and chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
92261-57-9 |
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Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-anilino-5-hydroxy-4-phenyliminonaphthalen-1-one |
InChI |
InChI=1S/C22H16N2O2/c25-20-13-7-12-17-21(20)18(23-15-8-3-1-4-9-15)14-19(22(17)26)24-16-10-5-2-6-11-16/h1-14,24-25H |
InChI Key |
KSUJJXYEFSCSSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C3)C4=C(C2=O)C=CC=C4O |
Origin of Product |
United States |
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